Bis(3-methylphenyl) hydrogen phosphate

Vue d'ensemble

Description

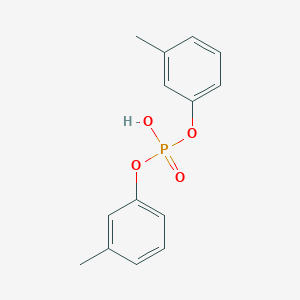

Bis(3-methylphenyl) hydrogen phosphate is an organic compound with the molecular formula C14H15O4P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two 3-methylphenyl groups attached to a phosphate group.

Méthodes De Préparation

The synthesis of Bis(3-methylphenyl) hydrogen phosphate typically involves the reaction of 3-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .

Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Bis(3-methylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and phenols. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups. Reagents like sodium hydroxide (NaOH) and alkyl halides are commonly employed.

Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form phosphoric acid and 3-methylphenol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Bis(3-methylphenyl) hydrogen phosphate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphates and related compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways involving phosphate groups. It serves as a model compound for understanding the behavior of phosphate esters in biological systems.

Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. Its derivatives may exhibit biological activities that are useful in drug development.

Industry: The compound is employed in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of Bis(3-methylphenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes that catalyze phosphate-related reactions. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and metabolic functions .

Comparaison Avec Des Composés Similaires

Bis(3-methylphenyl) hydrogen phosphate can be compared with other similar compounds, such as:

Bis(4-methylphenyl) hydrogen phosphate: This compound has a similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups. The positional difference can affect its reactivity and applications.

Triphenyl phosphate: A widely used flame retardant and plasticizer, triphenyl phosphate has three phenyl groups attached to the phosphate group. It differs in its physical properties and industrial uses.

Dimethyl phenyl phosphate: This compound has two methyl groups and one phenyl group attached to the phosphate group. It is used in different chemical reactions and applications compared to this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Activité Biologique

Bis(3-methylphenyl) hydrogen phosphate (BMHP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in biochemical research and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and applications in various scientific fields.

BMHP is characterized by its phosphate group bonded to two 3-methylphenyl moieties. Its chemical structure allows it to participate in various biochemical reactions, making it a valuable tool in both research and industrial applications.

The biological activity of BMHP primarily involves its interaction with enzymes and receptors. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes that catalyze phosphate-related reactions. This interaction is crucial for understanding cellular processes and metabolic functions.

Enzyme Interaction

BMHP is utilized in biochemical studies to investigate enzyme activities related to phosphate metabolism. It serves as a model compound for understanding how phosphate esters behave in biological systems. Research indicates that BMHP can modulate enzyme activity through phosphorylation, which alters protein function and stability.

Anticancer Activity

Recent studies have explored the potential anticancer properties of BMHP and its derivatives. For instance, modifications to the structure of BMHP have shown promising results in inhibiting cancer cell proliferation in vitro. Specific derivatives demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that BMHP may be a candidate for further drug development .

Study 1: Enzyme Activity Modulation

In a study examining the effects of BMHP on phosphatase enzymes, it was found that varying concentrations of the compound could significantly alter enzyme kinetics. The study reported an increase in enzyme activity at lower concentrations, while higher concentrations led to inhibition, illustrating a dose-dependent response.

Study 2: Anticancer Properties

A series of derivatives based on BMHP were synthesized and tested against human breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 0.075 µM, indicating strong anticancer potential while maintaining low toxicity towards non-cancerous cells. This study highlights the therapeutic potential of BMHP derivatives in cancer treatment .

Scientific Research

BMHP is employed extensively in organic synthesis and as a reagent in various chemical reactions. Its unique properties make it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Industrial Use

In addition to its research applications, BMHP is used in the production of flame retardants and plasticizers due to its stability and reactivity. Its role as an intermediate in pharmaceutical synthesis also underscores its industrial relevance.

Data Table: Biological Activity Overview

| Activity | Description | IC50 Values |

|---|---|---|

| Enzyme Modulation | Alters phosphatase activity | Varies with concentration |

| Anticancer Activity | Inhibits growth of MCF-7 cells | 0.075 µM |

| Industrial Applications | Used as flame retardants and plasticizers | Not applicable |

Propriétés

IUPAC Name |

bis(3-methylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHHEDIKJNYFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957752 | |

| Record name | Bis(3-methylphenyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36400-46-1 | |

| Record name | Di-m-cresyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036400461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-methylphenyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.